Product packaging for Isopropyl chloroacetate(Cat. No.:CAS No. 105-48-6)

Isopropyl chloroacetate

Cat. No.: B092954
CAS No.: 105-48-6
M. Wt: 136.58 g/mol
InChI Key: VODRWDBLLGYRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Milestones in Isopropyl Chloroacetate (B1199739) Research

The groundwork was laid by two key discoveries. In 1857, the synthesis of chloroacetic acid was a significant step, providing one of the essential precursors for isopropyl chloroacetate. This was followed by the seminal work of Emil Fischer and Arthur Speier in 1895, who detailed the acid-catalyzed esterification of carboxylic acids with alcohols, a method that would become a cornerstone of organic synthesis and the primary route to producing esters like this compound. scielo.br

The 20th century saw the refinement of esterification processes, driven by the burgeoning chemical industry's demand for tailored molecules. The synthesis of this compound became more streamlined and efficient. Early methods likely involved the direct reaction of chloroacetic acid with isopropanol (B130326), often using strong mineral acids like sulfuric acid as catalysts. While effective, these early approaches were often plagued by issues of low yield and the generation of significant waste.

A significant milestone in the research of this compound has been the relentless pursuit of more efficient and environmentally benign synthetic methods. This has led to the exploration of a vast array of catalysts to drive the esterification reaction. The table below summarizes the evolution of catalytic systems employed in the synthesis of this compound, highlighting the continuous effort to improve reaction yields and conditions. ufes.brejmanager.combibliomed.org

Table 1: Evolution of Catalytic Systems for this compound Synthesis

Catalyst TypeSpecific ExamplesReported YieldsKey Advantages/Observations
Traditional Acid CatalystsSulfuric Acid, p-Toluenesulfonic AcidVariable, often moderateLow cost but can lead to side reactions and corrosion.
Solid Acid CatalystsZeolites, Ion-exchange ResinsGood to highEase of separation and reusability, more environmentally friendly.
Lewis Acid CatalystsLanthanum Dodecyl Sulfate (B86663), Cerium(IV) SulfateUp to 98.6%High activity and selectivity, some are water-tolerant. scielo.brbibliomed.org
Ionic LiquidsAcidic ionic liquidsAround 91%Considered "green" catalysts, reusable.
Other CatalystsPhosphorus Trichloride (PCl3)Around 89.5%Effective under specific conditions. ejmanager.com

This timeline of catalyst development reflects a broader trend in chemical research towards "green chemistry," where the focus is on designing processes that are not only efficient but also minimize environmental impact.

Significance of this compound as a Chemical Research Subject

This compound's importance in chemical research stems from its role as a versatile intermediate in the synthesis of a wide array of valuable compounds. Its bifunctional nature, possessing both an ester group and a reactive carbon-chlorine bond, allows for a diverse range of chemical transformations.

One of the most significant applications of this compound is in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). It serves as a key building block for several widely used medications, as detailed in the table below.

Table 2: this compound in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDRole of this compoundIntermediate Formed
NaproxenReacts with 6-methoxy-2-acetonaphthalene in a condensation reaction. google.comIsopropyl 2-(6-methoxynaphthalen-2-yl)propanoate derivative
KetoprofenUsed in the carbonylation of 3-vinylbenzophenone to form the corresponding isopropyl ester. scielo.brIsopropyl α-(3-benzoylphenyl) propionate (B1217596) scielo.br

Beyond NSAIDs, this compound is a crucial reactant in the creation of novel compounds with potential therapeutic applications. For instance, it is used in the synthesis of oxadiazolones, which have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. jocpr.com PPO inhibitors are a class of herbicides, but research into their effects on biological systems has opened avenues for potential pharmaceutical development. nih.govlsuagcenter.comresearchgate.net

In the realm of agrochemicals, chloroacetic acid and its esters, including the isopropyl variant, are fundamental to the production of phenoxy herbicides. ufes.brresearch-solution.compsu.edu These herbicides have been instrumental in modern agriculture for weed control. The synthesis typically involves the reaction of a phenolate (B1203915) with a chloroacetate ester.

The reactivity of this compound also makes it a valuable tool in broader organic synthesis. It can be used as a solvent and as a reactant in various chemical transformations to introduce the isopropoxycarbonylmethyl group into molecules, leading to the development of new materials and compounds with diverse industrial applications. jocpr.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClO2 B092954 Isopropyl chloroacetate CAS No. 105-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODRWDBLLGYRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Record name ISOPROPYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059316
Record name Isopropyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals.
Record name ISOPROPYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

105-48-6
Record name ISOPROPYL CHLOROACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3705
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl chloroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetic acid isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOPROPYL CHLOROACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-chloro-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl chloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl chloroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL CHLOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNJ65NL2TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Mechanistic Studies of Isopropyl Chloroacetate

Catalytic Systems in Isopropyl Chloroacetate (B1199739) Synthesis

Lewis Acid Catalysis in Isopropyl Chloroacetate Production

Inorganic Metal Salts of Organic Sulfonates

The use of inorganic metal salts of organic sulfonates as catalysts for the esterification of chloroacetic acid with isopropanol (B130326) has been a subject of significant research. These catalysts offer advantages such as simple processing and lower investment costs. ejmanager.combibliomed.org The catalytic activity of these salts is influenced by the nature of the metal cation. ejmanager.comepa.hu

One of the most effective catalysts in this category is cerium(III) methanesulfonate (B1217627) monohydrate (Ce(CH3SO3)3∙H2O), which has demonstrated the ability to produce this compound with a yield of up to 98.6%. ejmanager.comepa.hu However, the high cost of this catalyst can be a drawback for industrial applications. ejmanager.com As a more economically viable alternative, sodium bisulfate (NaHSO4) is often favored. ejmanager.com Despite a slightly lower yield of 97.1%, its low cost, stability, and insolubility in organic acids and alcohols make it a popular choice. ejmanager.com

The catalytic performance of different metal sulfonates can vary significantly. For instance, the activity of the metal in the reactivity series appears to correlate with the yield of this compound; a higher metal activity generally leads to a higher yield. ejmanager.comepa.hu Conversely, some organic sulfonic acid zinc salts, such as Zn(p-CH3C6H4SO3)2∙5H2O and Zn(C6H5SO3)2∙6H2O, have shown poor catalytic performance, resulting in low product yields. ejmanager.comepa.hu

Below is a table summarizing the effectiveness of various inorganic metal salts of organic sulfonates in the synthesis of this compound.

CatalystChloroacetic acid/isopropanol ratioWeight ratio of catalyst to chloroacetic acid (%)Reaction time (hours)Yield of this compound (%)
Ce(CH3SO3)3∙H2O1:1.33.0498.6
Ca(CH3SO3)2∙2H2O1:1.33.0485.2
Al(CH3SO3)3∙4H2O1:1.33.0490.3
Zn(CH3SO3)2∙4H2O1:1.33.0488.7
La(CH3SO3)3∙4H2O1:1.33.0492.5
Cu(CH3SO3)2∙4H2O1:1.33.0486.4
Zn(p-CH3C6H4SO3)2∙5H2O1:1.33.0450.3
Zn(C6H5SO3)2∙6H2O1:1.33.0448.7
CH3(CH2)11SO3Na1:1.33.0480.5
(CH3(CH2)11SO3)3Fe1:1.33.0475.6
Lanthanum dodecyl sulfate (B86663) (LDDS)1:1.21.0 (mol%)2.598.3 (conversion)
Heteropolyacid Catalyzed Synthesis

Heteropolyacids have been explored as effective catalysts for the synthesis of this compound. ejmanager.combibliomed.org These compounds, such as phosphotungstic acid (H3PW12O40·xH2O), exhibit strong Brønsted acidity, enabling high catalytic activity in esterification reactions. ejmanager.comnih.gov

In one study, using H3PW12O40·xH2O as a catalyst, a maximum yield of 87.2% for this compound was achieved. ejmanager.com The optimal conditions for this reaction were found to be a reaction time of 1 hour, a molar ratio of chloroacetic acid to isopropanol of 1.0:1.4, and a catalyst amount of 2.12% of the weight of chloroacetic acid. ejmanager.com

Another heteropolyacid catalyst, TiSiW12O40/TiO2, has also been utilized, resulting in a maximum yield of 73.3%. ejmanager.com The best conditions for this particular catalyst were a reaction time of 2.0 hours, a molar ratio of chloroacetic acid to isopropanol of 1.0:1.3, and a catalyst amount of 1.5% of the total reactant weight. ejmanager.com

A series of thermoregulated ionic liquid catalysts based on vanadium-substituted polyoxometalates, specifically [TEAPS]3+nPW12−nVnO40 (where n = 1, 2, 3), have been synthesized and evaluated for the esterification of chloroacetic acid. nih.govrsc.org Among these, [TEAPS]5PW10V2O40 was identified as the most active catalyst, achieving an esterification rate of 98.75%. nih.govrsc.org This catalyst could be reused up to five times without a significant loss in activity. nih.govrsc.org The optimized reaction conditions for this system were a catalyst amount of 0.2 g, 10 mL of a water carrier, a reaction temperature of 140 °C, and a molar ratio of alcohol to acid of 1.2:1. nih.govrsc.org

The following table summarizes the performance of different heteropolyacid catalysts in the synthesis of this compound.

CatalystMolar Ratio (Chloroacetic Acid:Isopropanol)Catalyst Amount (% of Chloroacetic Acid Weight)Reaction Time (hours)Maximum Yield (%)
H3PW12O40·xH2O1.0:1.42.12187.2
TiSiW12O40/TiO21.0:1.31.5 (of total reactants)273.3
[TEAPS]5PW10V2O401:1.2 (acid:alcohol)0.2 gNot specified98.75 (esterification rate)

Data compiled from multiple sources. ejmanager.comnih.govrsc.org

Solid Superacid Catalysis

Solid superacids have emerged as highly efficient and environmentally friendly catalysts for the synthesis of this compound. ejmanager.combibliomed.org These catalysts offer advantages such as ease of separation from the reaction mixture, reduced corrosion, and the potential for regeneration and reuse. gychbjb.com

One prominent example is SO42-/TiO2, a solid superacid prepared from nanoparticle anatase titania powder. gychbjb.com In a study utilizing this catalyst, a yield of approximately 96.3% for this compound was obtained under optimized conditions. gychbjb.com These conditions were identified as a 0.2 mol charge of chloroacetic acid, 1.50 g of the SO42-/TiO2 catalyst, a molar ratio of chloroacetic acid to isopropanol of 1:1.5, and a reaction time of 3 hours. gychbjb.com The catalyst also demonstrated good reusability. gychbjb.com

The addition of other metal oxides can further enhance the catalytic activity. For instance, a novel solid superacid, SO42−/TiO2-La2O3, has been developed and shown to have high catalytic activity in esterification reactions. nih.gov Similarly, SO42-/TiO2-SnO2, prepared via a sol-gel method, has demonstrated good catalytic activity for the esterification of acetic acid and n-butanol, suggesting its potential for this compound synthesis. researchgate.net The presence of SnO2 was found to suppress the growth of TiO2 particles, thereby improving the catalyst's stability. researchgate.net

Sulfated zirconia (SZ) is another robust solid superacid catalyst that has been effectively used in various esterification reactions. rsc.orgnih.govrsc.org Its high catalytic activity is attributed to the presence of strong Brønsted and Lewis acid sites on its surface. nih.gov The method of preparation, particularly the sulfating agent and calcination temperature, significantly influences the catalyst's properties and performance. rsc.orgrsc.orgresearchgate.netiieta.org For example, sulfated zirconia catalysts prepared using chlorosulfuric acid have shown higher activity compared to those prepared with sulfuric acid due to higher sulfur content and stronger acid sites. rsc.org

The table below presents research findings on the use of solid superacid catalysts for esterification, including the synthesis of this compound.

CatalystReactantsMolar Ratio (Acid:Alcohol)Catalyst LoadingReaction Time (h)Yield (%)
SO42-/TiO2Chloroacetic acid, Isopropanol1:1.51.50 g396.3
SO42-/TiO2-La2O3n-butanoic acid, n-butyl alcoholNot specifiedNot specifiedNot specifiedHigh activity reported
SO42-/TiO2-SnO2Acetic acid, n-butanolNot specifiedNot specifiedNot specifiedGood activity reported
Sulfated ZirconiaMyristic acid, Methanol1:60.5 wt%598-100 (conversion)

Data compiled from multiple sources. gychbjb.comnih.govresearchgate.netrsc.org

Ion-Exchange Resin Catalysis

Ion-exchange resins, particularly acidic cation-exchange resins, are utilized as heterogeneous catalysts in the synthesis of this compound. researchgate.net These catalysts offer the advantage of being easily separated from the reaction mixture, which simplifies the purification process. researchgate.net

The esterification reaction using an ion-exchange resin typically involves heating a mixture of chloroacetic acid, isopropanol, and the resin. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester. This is often achieved by azeotropic distillation.

The efficiency of an ion-exchange resin catalyst depends on several factors, including:

The concentration of acid sites: A higher concentration of sulfonic acid groups generally leads to a higher reaction rate.

The surface area and porosity of the resin: A larger surface area and appropriate pore size allow for better access of the reactants to the catalytic sites.

The reaction temperature: Higher temperatures increase the reaction rate but can also lead to the degradation of the resin.

The molar ratio of reactants: An excess of the alcohol is often used to shift the equilibrium towards the product side.

Ionic Liquid Catalysis in this compound Synthesis

Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as promising catalysts and reaction media for the synthesis of this compound. ejmanager.combibliomed.orgepa.hugychbjb.comnih.govresearchgate.netresearchgate.netrsc.org These compounds offer several advantages, including low volatility, high thermal stability, and the ability to be recycled and reused, making them an environmentally friendlier alternative to traditional catalysts. nih.govresearchgate.net

One study investigated the use of the ionic liquid [(CH2)4SO3HPy]HSO4 as a catalyst for the synthesis of this compound. ejmanager.comepa.hu A maximum yield of 91.0% was achieved under the following optimal conditions: a reaction time of 4 hours, a temperature of 60 °C, and a molar ratio of ionic liquid to chloroacetic acid to isopropanol of 1.0:5.0:5.0. ejmanager.comepa.hu The catalyst demonstrated good reusability, maintaining its catalytic performance for up to five cycles. ejmanager.comepa.hu

Another Brønsted acidic ionic liquid, [C1imCH2COOH]HSO4, was also found to be an effective catalyst for this reaction. ejmanager.com With this catalyst, a maximum yield of 90.6% was obtained after a reaction time of 3 hours at 60 °C, with a molar ratio of ionic liquid to chloroacetic acid to isopropanol of 1.0:5.0:5.0. ejmanager.comepa.hu This ionic liquid could also be reused up to five times with good catalytic performance. ejmanager.comepa.hu

The catalytic activity of these ionic liquids stems from their Brønsted acidity, which protonates the carbonyl oxygen of chloroacetic acid, thereby activating it for nucleophilic attack by isopropanol. nih.gov The mechanism is analogous to that of conventional acid catalysts, but the unique properties of ionic liquids offer process advantages. nih.gov

The following table summarizes the performance of different ionic liquid catalysts in the synthesis of this compound.

Ionic Liquid CatalystMolar Ratio (IL:Chloroacetic Acid:Isopropanol)Reaction Temperature (°C)Reaction Time (hours)Maximum Yield (%)Reusability (cycles)
[(CH2)4SO3HPy]HSO41.0:5.0:5.060491.05
[C1imCH2COOH]HSO41.0:5.0:5.060390.65

Data compiled from multiple sources. ejmanager.comepa.hugychbjb.com

Enzymatic Approaches to this compound Synthesis

The use of enzymes, particularly lipases, as catalysts for the synthesis of this compound represents a green and highly selective approach. researchgate.net Enzymatic catalysis offers several advantages over conventional chemical methods, including mild reaction conditions (lower temperature and pressure), high specificity which reduces the formation of byproducts, and biodegradability of the catalyst. researchgate.net

While the provided search results mention enzymes as potential catalysts for esterification in general, specific detailed studies on the enzymatic synthesis of this compound are not extensively covered. researchgate.net However, the principles of enzymatic esterification are well-established and can be applied to this specific reaction.

The general reaction mechanism involves the activation of the carboxylic acid (chloroacetic acid) by the lipase (B570770) to form an acyl-enzyme intermediate. This intermediate then reacts with the alcohol (isopropanol) to produce the ester (this compound) and regenerate the free enzyme.

Key factors that influence the efficiency of enzymatic esterification include:

Choice of Enzyme: Different lipases exhibit varying activities and selectivities. Lipases from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly used for ester synthesis.

Solvent System: The choice of solvent can significantly impact enzyme activity and stability. Non-polar organic solvents are often preferred to minimize enzyme denaturation and shift the reaction equilibrium towards synthesis by reducing the solubility of water.

Water Content: While water is a byproduct of the reaction, a small amount is often necessary to maintain the essential hydration layer of the enzyme and its catalytic activity.

Temperature: Each enzyme has an optimal temperature for activity. Temperatures that are too high can lead to denaturation and loss of function.

Substrate Concentration: High concentrations of the acid or alcohol can sometimes inhibit the enzyme.

Although specific yield and process optimization data for the enzymatic synthesis of this compound are not detailed in the provided context, the general success of enzymatic methods in producing other esters suggests that this is a viable and environmentally benign route worth further investigation. researchgate.netbiosynth.com

Process Optimization and Yield Enhancement in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield of this compound and ensuring an economically viable and efficient manufacturing process. bibliomed.orgbibliomed.org Several key parameters have been identified as having a significant impact on the synthesis, regardless of the specific catalytic method employed. bibliomed.orgbibliomed.org

Molar Ratio of Reactants: The molar ratio of chloroacetic acid to isopropanol is a critical factor. bibliomed.orgbibliomed.org In many catalytic systems, using an excess of isopropanol has been shown to shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. ejmanager.comscielo.brgychbjb.combibliomed.org For example, in the synthesis using a SO42-/TiO2 solid superacid catalyst, an optimal molar ratio of chloroacetic acid to isopropanol was found to be 1:1.5. gychbjb.com Similarly, with a lanthanum dodecyl sulfate catalyst, a ratio of 1:1.2 (isopropanol to chloroacetic acid) was found to be effective. scielo.br

Reaction Time: The duration of the reaction is another important parameter to optimize. bibliomed.orgbibliomed.org The yield of this compound typically increases with reaction time until the reaction reaches equilibrium. bibliomed.org For instance, with a Ce(SO4)2∙4H2O catalyst, the maximum yield was achieved after 4 hours. bibliomed.org In the solid superacid catalyzed synthesis, the optimal reaction time was found to be 3 hours. gychbjb.com

Reaction Temperature: The reaction temperature affects the rate of reaction and the position of the equilibrium. Higher temperatures generally increase the reaction rate. For ionic liquid-catalyzed synthesis, a temperature of 60°C was found to be optimal. ejmanager.comepa.hu In processes using a water-carrying agent like cyclohexane (B81311), the reaction is often carried out at reflux temperature to facilitate the removal of water and drive the reaction forward. scielo.br

Removal of Water: As esterification is a reversible reaction, the continuous removal of the water byproduct is a key strategy for enhancing the yield. scielo.br This is often accomplished by using a water-carrying agent (entrainer) such as cyclohexane, benzene, or toluene, which forms an azeotrope with water that can be distilled off. scielo.brresearchgate.net

Catalyst Reusability: The ability to recycle and reuse the catalyst is a significant factor in process optimization, particularly from an economic and environmental perspective. scielo.brnih.govgychbjb.combibliomed.org Many of the catalytic systems discussed, including inorganic metal salts of organic sulfonates, solid superacids, and ionic liquids, have demonstrated good reusability over multiple reaction cycles. ejmanager.comepa.huscielo.brnih.govbibliomed.org

The table below provides a summary of optimized conditions for various catalytic systems used in the synthesis of this compound.

CatalystOptimal Molar Ratio (Acid:Alcohol)Optimal Catalyst LoadingOptimal Reaction Time (h)Optimal Temperature (°C)Maximum Yield (%)
Ce(SO4)2∙4H2O1:1.33.5% of acid weight4Not specified98.62
SO42-/TiO21:1.51.50 g per 0.2 mol acid3Not specified96.3
Lanthanum dodecyl sulfate1:1.21.0 mol%2.5Reflux98.3 (conversion)
[(CH2)4SO3HPy]HSO41:5.0 (IL:Acid:Alcohol)Not applicable46091.0
[C1imCH2COOH]HSO41:5.0 (IL:Acid:Alcohol)Not applicable36090.6

Data compiled from multiple sources. ejmanager.comepa.huscielo.brgychbjb.combibliomed.org

Influence of Molar Ratios of Reactants

The stoichiometry of chloroacetic acid and isopropanol is a critical factor influencing the yield of this compound. An excess of the alcohol is typically employed to shift the reaction equilibrium towards the product side.

Studies have systematically investigated the impact of varying the molar ratio of isopropanol to chloroacetic acid. For instance, using lanthanum dodecyl sulfate as a catalyst, a molar ratio of 1.2:1 (isopropanol to chloroacetic acid) was identified as optimal, contributing to a high esterification conversion of 98.3%. scielo.brresearchgate.net Other research has explored a range of ratios, demonstrating that this parameter is often optimized in conjunction with the chosen catalyst and other reaction conditions. For example, a molar ratio of 1.3:1 (chloroacetic acid to isopropanol) was used with an amino-sulfonic acid catalyst to achieve an 85.0% yield. ejmanager.com When using neodymium trifluoroacetate (B77799) as a catalyst, a ratio of 1.0:1.2 (chloroacetic acid to isopropanol) resulted in a 91.2% yield. ejmanager.com

Below is a table summarizing the findings from various catalytic systems.

Table 1: Effect of Molar Ratios on this compound Synthesis

Catalyst Molar Ratio (Chloroacetic Acid:Isopropanol) Yield/Conversion Reference
Lanthanum Dodecyl Sulfate 1:1.2 98.3% Conversion scielo.br
Amino-sulfonic acid 1.0:1.3 85.0% Yield ejmanager.com
Neodymium trifluoroacetate 1.0:1.2 91.2% Yield ejmanager.com
Cerium(IV) sulfate tetrahydrate 1.0:1.3 98.62% Yield bibliomed.org
Phosphorus trichloride 1.0:1.4 89.5% Yield bibliomed.org
Heteropolyacids (H₃PO₄₀W₁₂·xH₂O) 1.0:1.4 87.2% Yield ejmanager.com

Impact of Reaction Temperature and Time

Reaction temperature and duration are interdependent parameters that significantly affect the rate and extent of esterification. Higher temperatures generally accelerate the reaction, but can also lead to side reactions if not properly controlled. The optimal time is the duration required to reach maximum conversion without significant byproduct formation.

For the synthesis catalyzed by lanthanum dodecyl sulfate, a reaction time of 2.5 hours at reflux temperature was found to be effective, yielding a 98.3% conversion. scielo.brresearchgate.net In another study utilizing an acidic ionic liquid catalyst, optimal conditions were found to be 60°C for 4 hours, resulting in an isopropanol conversion of 91%. gychbjb.com Research using cerium(IV) sulfate as a catalyst demonstrated that the yield of this compound increased with time, reaching a maximum of 98.62% at 4 hours. bibliomed.org

The following table presents a comparative view of reaction conditions from different studies.

Table 2: Influence of Temperature and Time on Synthesis

Catalyst Temperature Time Yield/Conversion Reference
Lanthanum Dodecyl Sulfate Reflux 2.5 hours 98.3% Conversion scielo.br
Acidic Ionic Liquid 60°C 4 hours 91% Conversion gychbjb.com
Neodymium trifluoroacetate Not Specified 0.75 hours 91.2% Yield ejmanager.com
Amino-sulfonic acid Not Specified 2.5 hours 85.0% Yield ejmanager.com
Cerium(IV) sulfate tetrahydrate Not Specified 4 hours 98.62% Yield bibliomed.org
p-Toluene-sulfonic acid (Microwave) Not Specified 0.75 hours 78.3% Yield ejmanager.com

Role of Water-Carrying Agents in Esterification Efficiency

In the synthesis of this compound using a lanthanum dodecyl sulfate catalyst, the use of a water-carrying agent was shown to be crucial. Without an agent, the esterification conversion is very low. scielo.br Several agents were tested, including benzene, toluene, and cyclohexane. Among these, cyclohexane was found to be the most effective. researchgate.net The addition of 5 mL of cyclohexane as a water-carrying agent under reflux conditions resulted in a 98.3% conversion, a significant increase from the 63.8% conversion observed in its absence. scielo.brresearchgate.net The water-carrying agent helps to create a three-phase system that accelerates the reaction. scielo.br

Table 3: Effect of Water-Carrying Agents on Esterification Conversion

Water-Carrying Agent Esterification Conversion (%) Reference
None 63.8 scielo.br
Benzene Lower than Cyclohexane researchgate.net
Toluene Lower than Cyclohexane researchgate.net

Catalyst Reusability and Green Chemistry Considerations

The development of environmentally benign and reusable catalysts is a central tenet of green chemistry. An ideal catalyst should exhibit high activity and be easily separable from the reaction mixture for subsequent reuse, minimizing waste and reducing costs.

Several studies on this compound synthesis have focused on catalyst recyclability. Lanthanum dodecyl sulfate (LDDS), a water-tolerant Lewis acid, can be recovered after the reaction by simple filtration after cooling the mixture. scielo.br Although its catalytic activity decreases after the first cycle, it maintains a significant conversion rate, with an esterification conversion of over 75% even after five cycles. scielo.br

Similarly, acidic ionic liquids used as catalysts have demonstrated excellent reusability. In one study, the ionic liquid was used repeatedly for five times without a notable loss in catalytic activity, with the yield of this compound remaining at 89.0% after the fifth reuse. ejmanager.com Another inorganic catalyst, cerium(IV) sulfate tetrahydrate, also showed high stability, maintaining a yield of over 92.0% after being reused five times. bibliomed.org

These efforts align with the principles of green chemistry by replacing conventional corrosive catalysts like sulfuric acid, which generate significant wastewater during neutralization, with more eco-friendly and recyclable alternatives. scielo.br

Table 4: Catalyst Reusability in this compound Synthesis

Catalyst Number of Cycles Final Yield/Conversion Reference
Lanthanum Dodecyl Sulfate (LDDS) 5 >75% Conversion scielo.br
Acidic Ionic Liquid ([(CH₂)₄SO₃HPy]HSO₄) 5 89.0% Yield ejmanager.com

Alternative Synthetic Routes and Novel Precursors

While the direct esterification of chloroacetic acid and isopropanol is the most common method, alternative synthetic strategies exist. bibliomed.org A principal alternative involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride, as a precursor.

One such route is the reaction of chloroacetyl chloride with isopropanol. This method avoids the production of water as a byproduct, instead generating hydrogen chloride, which can be vented or neutralized. The high reactivity of the acyl chloride allows the reaction to proceed rapidly, often at lower temperatures and without the need for a catalyst. This pathway offers a high conversion to the desired ester.

The traditional synthesis methods often rely on catalysts like concentrated sulfuric acid or BF₃, which are effective but pose challenges due to their corrosive nature and the generation of problematic waste streams. bibliomed.org The exploration of a wide array of alternative catalysts, including various inorganic salts, heteropolyacids, and solid superacids, represents a significant effort to find more benign and efficient synthetic conditions for the standard esterification reaction. ejmanager.com These catalysts, while used in the conventional chloroacetic acid and isopropanol reaction, are part of the broader search for novel and improved synthetic methodologies.

Chemical Reactivity and Reaction Mechanisms of Isopropyl Chloroacetate

Nucleophilic Substitution Reactions Involving the Chloro Group

The carbon-chlorine bond in isopropyl chloroacetate (B1199739) is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion. This SN2-type reaction is a cornerstone of its utility in synthetic chemistry.

Isopropyl chloroacetate readily reacts with primary and secondary amines to form N-substituted glycine (B1666218) isopropyl esters. The reaction proceeds via a classical nucleophilic substitution mechanism where the nitrogen atom of the amine acts as the nucleophile, attacking the carbon atom bearing the chlorine. libretexts.org

However, the primary amine products of this initial reaction, such as isopropyl aminoacetate, still possess a nucleophilic nitrogen atom. youtube.com Consequently, this product can react with another molecule of this compound. This can lead to the formation of secondary and tertiary amine derivatives, and ultimately, quaternary ammonium (B1175870) salts if sufficient alkylating agent is present. libretexts.orgyoutube.com Controlling the stoichiometry and reaction conditions is therefore crucial to selectively obtain the desired mono-alkylated product. The use of a large excess of the amine can favor the formation of the primary amine product.

Table 1: Products of Amine Alkylation

Reactant Amine Initial Product (Primary Alkylation) Potential Subsequent Product (Secondary Alkylation)
Ammonia (NH₃) Isopropyl aminoacetate Isopropyl iminodiacetate
Primary Amine (R-NH₂) Isopropyl (R-amino)acetate Isopropyl (R-imino)diacetate

This table illustrates the stepwise alkylation that can occur when amines react with this compound.

Beyond amines, the chloro group can be displaced by a range of other nucleophiles. This broadens the synthetic applicability of this compound for introducing the isopropyl acetoxy moiety into various molecular frameworks.

Sulfur Nucleophiles : Reagents such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent nucleophiles that can react with this compound to form thioethers. These reactions are efficient for creating carbon-sulfur bonds.

Nitrogen Nucleophiles : Aside from amines, other nitrogen-containing nucleophiles like azides or phthalimide (B116566) anions (as used in the Gabriel synthesis) can be employed. libretexts.org The Gabriel synthesis provides a reliable method for forming primary amines while avoiding the overalkylation issues common with ammonia. libretexts.org

Oxygen Nucleophiles : Alkoxides and phenoxides (RO⁻/ArO⁻) can displace the chloride to form ethers. nih.gov Similarly, carboxylate anions (R'COO⁻) can react to form anhydride-like structures, though hydrolysis of the ester group is a competing reaction, particularly in aqueous environments. The substitution reaction can be performed under various conditions, sometimes facilitated by mechanochemistry to reduce solvent waste. nih.govchemrxiv.org

Hydrolysis Mechanisms of the Ester and Chloro Groups

This compound can be hydrolyzed under both acidic and basic conditions. The ester and chloro groups exhibit different susceptibilities to hydrolysis depending on the reaction environment.

The hydrolysis of the C-Cl bond can also occur under acidic conditions, but it is generally a much slower process than ester hydrolysis. In some cases involving esters with tertiary alkyl groups, the mechanism can shift to an SN1 pathway involving cleavage of the alkyl-oxygen bond to form a stable carbocation. chemistrysteps.com

The hydrolysis of the ester group is more commonly and efficiently carried out using a base, such as sodium hydroxide (B78521), in a process known as saponification. masterorganicchemistry.comyoutube.com This reaction is effectively irreversible and proceeds via a nucleophilic acyl substitution mechanism.

The process involves the following steps:

A hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. youtube.com

This intermediate collapses, reforming the carbonyl double bond and expelling the isopropoxide ion (⁻OCH(CH₃)₂) as the leaving group. youtube.com

An acid-base reaction occurs immediately. The newly formed chloroacetic acid (a weak acid) donates a proton to the strongly basic isopropoxide ion, forming isopropanol (B130326) and the sodium salt of chloroacetic acid (sodium chloroacetate). youtube.comyoutube.com

This final, irreversible deprotonation of the carboxylic acid drives the reaction to completion, making base-catalyzed hydrolysis a more effective method than its acid-catalyzed counterpart for breaking down the ester. chemistrysteps.com

Transesterification Processes

Transesterification is a process where the isopropyl group of the ester is exchanged with another alkyl group from a different alcohol. This reaction is typically catalyzed by either an acid or a base.

In an acid-catalyzed transesterification, the mechanism is analogous to that of acid-catalyzed hydrolysis. The carbonyl oxygen is protonated, followed by nucleophilic attack from a molecule of the new alcohol (R'-OH). After proton transfers, the original isopropanol is eliminated, and a new ester is formed. The reaction is an equilibrium, and its outcome can be controlled by using a large excess of the desired alcohol or by removing the isopropanol as it is formed. khanacademy.org

This reaction is the reverse of the common synthesis method for this compound, which involves the esterification of chloroacetic acid with isopropanol, often using catalysts like lanthanum dodecyl sulfate (B86663) or various acidic resins to achieve high conversion rates. evitachem.comscielo.brresearchgate.net

Table 2: Summary of this compound Reactivity

Reaction Type Reagent(s) Functional Group Involved Primary Product(s)
Nucleophilic Substitution Amines, Thiols, Alkoxides Chloro Group Substituted Glycine Esters, Thioethers, Ethers
Acid-Catalyzed Hydrolysis H₃O⁺ (aq) Ester Group Chloroacetic Acid, Isopropanol
Base-Catalyzed Hydrolysis NaOH (aq), H₂O Ester Group Sodium Chloroacetate, Isopropanol

This table provides a high-level overview of the main reaction pathways for this compound.

Redox Reactions: Oxidation and Reduction Pathways

The redox chemistry of this compound is primarily characterized by the reduction of its functional groups. While the ester and the carbon-chlorine bond can undergo reduction, direct oxidation of the molecule is not a commonly reported transformation.

Reduction Pathways

This compound can be reduced through several methods, including chemical reduction with metal hydrides and electrochemical processes. These reactions typically target either the ester functional group or the carbon-chlorine bond.

Electrochemical reduction offers an alternative pathway for the transformation of alkyl chloroacetates. nih.gov These methods are noted for being environmentally benign as they avoid the use of harsh chemical reagents. nih.gov The electrochemical reduction of alkyl 2-chloroacetates in a divided cell using platinum electrodes can lead to the formation of 1,2,3-trisubstituted cyclopropane (B1198618) derivatives in moderate yields. nih.gov This process is believed to proceed through the generation of an enolate ion intermediate. nih.gov The direct electrochemical reduction of the carbon-chlorine bond is also a known process for haloacetic acids and their derivatives, which typically becomes more difficult as the number of halogen atoms decreases. researchgate.net Controlled-potential reduction can result in mixtures of dechlorinated products and other species derived from radical or carbanion intermediates. iaea.org

Catalytic hydrogenation, a common method for reducing many functional groups, is also a potential route, although specific high-yield examples for this compound are less detailed in the literature compared to metal hydride reductions. Ruthenium-based complexes have been noted for their ability to reduce esters to alcohols. tcichemicals.com

Table 1: Summary of Reduction Reactions for this compound and Related α-Chloro Esters
Reaction TypeReagent(s) / ConditionsPrimary Product(s)Notes
Metal Hydride Reduction1. Lithium Aluminum Hydride (LiAlH₄) in ether or THF 2. Acidic workup (e.g., H₃O⁺)2-Chloroethanol (B45725), IsopropanolReduces the ester group to a primary alcohol. libretexts.orglibretexts.orgucalgary.ca
Electrochemical ReductionConstant current electrolysis, Pt electrodes, in DMF with Bu₄NBrCyclopropane derivativesProceeds via an enolate intermediate; results in self-condensation/cyclization. nih.gov
Electrochemical DechlorinationControlled-potential electrolysis at carbon or silver cathodesIsopropyl acetate (B1210297) and other derivativesCleavage of the C-Cl bond, can proceed via radical or carbanion intermediates. iaea.org

Oxidation Pathways

Specific literature detailing the direct oxidation of this compound is scarce. The molecule does not possess functional groups that are readily susceptible to common oxidizing agents under standard conditions without causing decomposition or reaction at other sites. Strong oxidizing acids may lead to a vigorous, exothermic reaction, but this typically results in degradation rather than a controlled, synthetic transformation. scielo.br

Advanced Applications of Isopropyl Chloroacetate in Organic Synthesis and Medicinal Chemistry Research

Role as an Intermediate in Pharmaceutical Synthesis

The unique structure of isopropyl chloroacetate (B1199739) allows for its incorporation into a wide range of complex molecules, making it a key intermediate in the synthesis of several classes of pharmaceuticals.

Isopropyl chloroacetate serves as a crucial starting material in the industrial synthesis of several widely used nonsteroidal anti-inflammatory drugs (NSAIDs). Its application is particularly notable in the production of profens, a class of NSAIDs derived from propionic acid.

Similarly, this compound is an intermediate in the synthesis of Ketoprofen . ejmanager.com One synthetic route to Ketoprofen proceeds through an isopropyl ester intermediate, namely isopropyl α-(3-benzoylphenyl) propionate (B1217596). This intermediate is formed via the palladium-catalyzed carbonylation of 3-vinylbenzophenone in the presence of isopropanol (B130326) and is subsequently hydrolyzed to afford Ketoprofen. scielo.br While this specific example doesn't start directly from this compound, it highlights the significance of the isopropyl ester moiety in the synthesis of this NSAID. Other synthetic strategies for Ketoprofen also underscore the importance of ester intermediates that can be derived from chloroacetate precursors. google.comresearchgate.net

The following table summarizes the key reaction involving this compound in the synthesis of DL-Naproxen:

Reactants Reagents/Conditions Product Intermediate Reference
6-methoxy-2-acetonaphthalene, this compoundSodium isopropoxide, solvent, 40°CCondensation product for Naproxen synthesis google.com

The reactivity of this compound makes it a potential precursor for various heterocyclic systems, which are core structures in many biologically active compounds.

Thiazole (B1198619) Derivatives: this compound is a suitable building block for the synthesis of thiazole rings, a common scaffold in medicinal chemistry. The Hantzsch thiazole synthesis, a classic method for preparing this heterocycle, involves the reaction of an α-halocarbonyl compound with a thioamide. chemhelpasap.comorganic-chemistry.org In this context, this compound can serve as the α-halocarbonyl component. For instance, the reaction of thiourea (B124793) derivatives with ethyl chloroacetate is a known method for producing thiazolidinone derivatives. nih.gov By analogy, this compound can react with thiourea or substituted thioamides to form 2-aminothiazole (B372263) derivatives or other substituted thiazoles. This reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

1,4-Dihydropyridines: The Hantzsch synthesis is also a cornerstone for the preparation of 1,4-dihydropyridines, a class of compounds known for their use as calcium channel blockers. nih.govresearchgate.netnih.gov This multicomponent reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate (B1235776) or methyl acetoacetate), and a source of ammonia. nih.govsigmaaldrich.com this compound is not a β-ketoester and its direct application as a primary component in the classical Hantzsch dihydropyridine (B1217469) synthesis is not documented in the scientific literature.

Triazoles: Triazoles, including both 1,2,3- and 1,2,4-isomers, are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.netnih.gov Their synthesis often involves click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition for 1,2,3-triazoles, or the condensation of hydrazines with various precursors for 1,2,4-triazoles. mdpi.comchemmethod.comdoaj.org A thorough review of synthetic methodologies for triazole derivatives does not indicate the use of this compound as a direct precursor.

Protoporphyrinogen (B1215707) oxidase (PPO) inhibitors are a significant class of herbicides that act by blocking a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants. nih.govunl.eduresearchgate.net This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. unl.edu The chemical structures of PPO inhibitors are diverse and often contain heterocyclic moieties such as pyrazoles, triazolinones, pyrroles, and N-(benzothiazol-5-yl)tetrahydroisoindole-1,3-diones. nih.govnih.gov While this compound is a versatile building block for various chemical structures, a direct application in the synthesis of known protoporphyrinogen oxidase inhibitors has not been specifically reported in the reviewed literature.

The synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its pharmacological activity. A primary method for producing chiral alcohols is the asymmetric reduction of prochiral ketones. This transformation is typically achieved using chiral catalysts or enzymes (biocatalysis).

The structure of this compound contains a carbonyl group within its ester functionality. However, the reduction of this ester carbonyl group would yield two separate alcohol molecules: 2-chloroethanol (B45725) and isopropanol. This reaction does not generate a new chiral center. The production of a chiral alcohol from a carbonyl-containing precursor requires the carbonyl group to be prochiral, meaning that the two groups attached to the carbonyl carbon are different. In the case of the ester in this compound, the carbonyl carbon is bonded to an oxygen atom and the chloromethyl group, but it is not a prochiral center in the context of creating a new stereocenter on that carbon via reduction. Therefore, this compound is not a direct substrate for the synthesis of new chiral alcohols by carbonyl reduction.

Applications in Agrochemical Research and Development

The utility of this compound extends to the agrochemical sector, where it serves as an intermediate in the synthesis of crop protection agents. biosynth.com As mentioned previously, protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides. nih.govresearchgate.net Although a direct synthetic link from this compound to a commercial PPO-inhibiting herbicide is not explicitly detailed in the available literature, its bifunctional nature makes it a plausible precursor for various heterocyclic systems that form the core of many active agrochemical ingredients. The development of novel herbicides often involves the exploration of new synthetic pathways, and versatile intermediates like this compound are valuable tools in this research.

Research in Electrophilic and Nucleophilic Reaction Mechanisms

This compound is a model substrate for studying fundamental organic reaction mechanisms, particularly nucleophilic substitution and electrophilic reactions, due to its two distinct reactive sites.

The molecule possesses two primary electrophilic centers:

The carbonyl carbon of the ester group.

The α-carbon atom bonded to the chlorine atom.

Nucleophiles can attack the carbonyl carbon in a nucleophilic acyl substitution reaction, which is characteristic of esters. This reactivity is exemplified by the hydrolysis of the ester under acidic or basic conditions. Kinetic studies on the hydrolysis of related esters provide insight into the mechanism, which typically involves the formation of a tetrahedral intermediate. researchgate.net

Alternatively, a nucleophile can attack the α-carbon, displacing the chloride ion in a nucleophilic substitution (SN2) reaction. This pathway is a classic example of an alkylation reaction, where the chloroacetate moiety is transferred to the nucleophile. The competition between these two reaction pathways can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Studies on the reactions of various nucleophiles with alkyl chlorides have provided detailed insights into the factors governing the competition between SN2 and elimination (E2) mechanisms. nih.gov The steric hindrance and electronic effects of the isopropyl group, as well as the nature of the leaving group (chloride), are all factors that can be investigated to understand the intricacies of these fundamental organic reactions. nih.gov

The following table outlines the key reactive sites of this compound and the types of reactions they undergo:

Reactive Site Type of Reaction Description
Carbonyl Carbon (C=O)Nucleophilic Acyl SubstitutionAttack by a nucleophile leads to the substitution of the isopropoxy group, often through a tetrahedral intermediate.
α-Carbon (C-Cl)Nucleophilic Substitution (SN2)A nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion.

Development of Surfactants and Detergents

This compound serves as a potential precursor in the synthesis of specialized amphoteric surfactants, particularly those of the betaine (B1666868) class. These surfactants are valued in a variety of industries for their mildness, excellent foaming properties, and stability over a wide pH range. The core of their synthesis lies in the quaternization of a tertiary amine, a reaction where an alkyl group is added to the amine, resulting in a permanently positively charged quaternary ammonium (B1175870) cation.

The established industrial method for producing alkyl betaines, such as dodecyl betaine, typically involves the reaction of a long-chain tertiary amine with sodium chloroacetate. sci-hub.segoogle.com This process is efficient and widely used in the manufacturing of personal care products and detergents.

A prospective application of this compound is its use as an alternative alkylating agent in a similar reaction. In this hypothetical synthesis, this compound would react with a long-chain tertiary amine, for example, N,N-dimethyldodecylamine, to yield the corresponding betaine surfactant. A key distinction in this proposed route is the formation of isopropyl alcohol as a byproduct, in contrast to the sodium chloride generated in the conventional process. This could offer potential advantages in simplifying the purification of the final product, as the removal of an alcohol may be more straightforward than the removal of an inorganic salt.

The general reaction scheme for this proposed synthesis is as follows:

Reaction of N,N-dimethyldodecylamine with this compound to form dodecyl betaine and isopropyl alcohol.

While the use of this compound for this specific purpose is not extensively documented in mainstream research, its role as a reactive alkylating agent is well-established in other areas of organic synthesis. biosynth.com The synthesis of other betaine esters from chloroacetate esters, such as ethyl chloroacetate, has been reported, which supports the chemical feasibility of using this compound in a similar capacity. nih.gov

Below is a comparative overview of the reactants and products for the standard industrial synthesis and the proposed synthesis using this compound.

Table 1: Comparative Synthesis of Dodecyl Betaine

Component Standard Industrial Synthesis Proposed Synthesis with this compound
Long-Chain Amine N,N-DimethyldodecylamineN,N-Dimethyldodecylamine
Alkylating Agent Sodium ChloroacetateThis compound
Main Product Dodecyl BetaineDodecyl Betaine
Byproduct Sodium ChlorideIsopropyl Alcohol

The resulting surfactant, dodecyl betaine, possesses a range of desirable properties that make it a valuable ingredient in numerous applications.

Table 2: Physicochemical Properties and Applications of Dodecyl Betaine

Property Value/Description
Chemical Name Dodecyl Dimethyl Betaine
CAS Number 683-10-3
Molecular Formula C16H35NO2
Appearance Clear to pale yellow liquid painichemical.com
pH (10% solution) 5.0 - 7.0 painichemical.com
Solubility Excellent solubility and compatibility with other surfactants. yeserchem.com
Key Features Mild and low irritation, excellent foaming, biodegradable, stable over a wide pH range, and resistant to hard water. painichemical.comyeserchem.comfengchengroup.com
Applications Personal care (shampoos, body washes), household cleaners, industrial cleaners, and textile softeners. painichemical.comyeserchem.com

Environmental Chemistry and Ecotoxicological Research of Isopropyl Chloroacetate

Environmental Fate and Persistence Studies

The environmental persistence of a chemical is dictated by its susceptibility to various degradation processes. For isopropyl chloroacetate (B1199739), its chemical structure—an ester of a halogenated carboxylic acid—suggests that hydrolysis is a primary pathway for its transformation in the environment.

Degradation Pathways in Aqueous Environments

While specific studies detailing the degradation pathways of isopropyl chloroacetate in aqueous environments are not extensively documented in publicly available literature, its chemical nature allows for predictable transformations. The primary degradation pathway is expected to be the hydrolysis of the ester bond. This reaction would break down this compound into its constituent molecules: monochloroacetic acid and isopropanol (B130326).

This hydrolysis can occur through both abiotic and biotic processes. Abiotic hydrolysis is a chemical reaction with water and can be influenced by pH and temperature. Biotic degradation involves the action of microorganisms present in the environment. Many microorganisms are known to produce esterase enzymes that can catalyze the hydrolysis of esters nih.gov. The degradation of phthalate (B1215562) esters, for example, is initiated by the enzymatic hydrolysis of their ester bonds nih.govnih.gov. It is highly probable that a similar mechanism would apply to this compound.

Following hydrolysis, the resulting monochloroacetic acid and isopropanol would undergo further degradation. Isopropanol is a readily biodegradable alcohol, which microorganisms can use as a carbon and energy source, ultimately breaking it down into carbon dioxide and water. Monochloroacetic acid, a haloacetic acid (HAA), is also subject to microbial degradation, although its persistence can be greater than that of isopropanol.

Biodegradability Potential

Direct studies on the biodegradability of this compound are limited. However, the biodegradability of its expected hydrolysis products, isopropanol and monochloroacetic acid, has been studied.

Isopropanol is considered to be readily biodegradable in the environment. A wide variety of microorganisms have the metabolic capability to utilize it, leading to its relatively rapid removal from soil and water systems.

The biodegradability of monochloroacetic acid is more complex. While it can be degraded by certain specialized microorganisms, it can also exhibit persistence in some environments. Its toxicity to some microorganisms can inhibit its own degradation at higher concentrations. The presence of the chlorine atom makes it more recalcitrant than non-halogenated carboxylic acids. However, various bacterial strains capable of degrading monochloroacetic acid have been isolated from contaminated sites. These bacteria typically possess enzymes called dehalogenases, which are able to cleave the carbon-halogen bond, a critical step in its detoxification and subsequent metabolism.

Mobility and Distribution in Environmental Compartments

The mobility of a chemical in the environment determines its distribution across different environmental compartments such as water, soil, and air. This is largely governed by its physical and chemical properties, including water solubility and its tendency to adsorb to soil particles.

Mobility in Water Systems

Given that this compound is soluble in water, it is expected to be mobile in aquatic systems. This solubility facilitates its transport in rivers, lakes, and groundwater. Its persistence in the water column will be influenced by the rate of its hydrolysis and biodegradation. The movement of its degradation product, monochloroacetic acid, in water is also of concern as it is highly soluble and can be transported over long distances in aquatic environments.

Mobility in Soil Systems

Ecotoxicity Assessment and Environmental Impact

The ecotoxicity of this compound and its degradation products is a critical aspect of its environmental risk assessment. While comprehensive ecotoxicological data for the parent compound is scarce, the toxicity of monochloroacetic acid and isopropanol provides insight into its potential environmental impact.

Haloacetic acids (HAAs), including monochloroacetic acid, are recognized as a significant class of drinking water disinfection byproducts with documented toxicity nih.govnh.govthermofisher.com. Studies have shown that monochloroacetic acid is the most toxic among some tested HAAs to certain aquatic plants nih.gov. Algae, in particular, have been found to be sensitive to HAAs researchgate.net.

The table below summarizes available ecotoxicity data for the expected degradation products of this compound. It is important to note that this is not data for this compound itself, but for the substances it is expected to break down into in the environment.

ChemicalTest OrganismEndpointValueReference
Monochloroacetic AcidMyriophyllum spp. (aquatic plant)EC508 - 12.4 mg/L nih.gov
Dichloroacetic AcidMyriophyllum spp. (aquatic plant)EC5062 - 722.5 mg/L nih.gov
Trichloroacetic AcidMyriophyllum spp. (aquatic plant)EC5049.5 - 1702.6 mg/L nih.gov

The toxicity of these compounds, particularly monochloroacetic acid, to primary producers like algae and aquatic plants, indicates that a release of this compound into the environment could have adverse effects on aquatic ecosystems. The impact would depend on the concentration and the rate at which the parent compound degrades to these more toxic byproducts.

Effects on Aquatic Organisms

The potential for adverse effects on aquatic life is a primary concern for any chemical that may enter the environment. Runoff from fire control or dilution water containing this compound may lead to environmental contamination. nih.gov However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific studies on the ecotoxicity of this compound.

Safety Data Sheets for the compound consistently state that no quantitative data on aquatic toxicity is available. thermofisher.comfishersci.com This indicates that standard tests to determine the acute toxicity to representative aquatic organisms, such as fish, aquatic invertebrates (like Daphnia magna), and algae, have not been published or are not readily accessible. These tests typically yield values like the LC₅₀ (lethal concentration for 50% of the test population) and EC₅₀ (effective concentration for 50% of the test population), which are crucial for environmental risk assessment. nj.gov

In the absence of direct experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the toxicity of chemicals. nih.govnih.gov These models use the chemical structure of a substance to estimate its potential to cause harm to organisms. nih.govnih.gov However, no readily available, validated QSAR predictions for the aquatic toxicity of this compound were found in the conducted research.

General information from safety data sheets suggests that the substance should not be emptied into drains. fishersci.com This precautionary statement, common for many chemicals, underscores the need to prevent its release into aquatic environments due to the unknown, but potential, for harm.

Table 1: Summary of Available Information on Aquatic Ecotoxicity of this compound

Organism Type Endpoint Value Source
General Aquatic LifeToxicityNo quantitative data available thermofisher.comfishersci.com
FishLC₅₀Not available thermofisher.comfishersci.com
Aquatic InvertebratesEC₅₀Not available thermofisher.comfishersci.com
AlgaeEC₅₀Not available thermofisher.comfishersci.com

Potential for Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food). It is a key factor in assessing the long-term environmental risk of a chemical. The potential for a substance to bioaccumulate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. nih.gov

For this compound, safety data sheets explicitly state that there is "No information available" regarding its bioaccumulation or accumulation potential. fishersci.com Furthermore, it is noted that "Bioaccumulation is unlikely". thermofisher.com This assessment is likely based on its physical and chemical properties.

One of the key indicators of bioaccumulation potential is the octanol-water partition coefficient (Kow), expressed as its logarithm (log Kow). A low log Kow value generally suggests low bioaccumulation potential, as the substance has a lower affinity for fatty tissues where accumulation typically occurs. While no experimentally determined log Kow value for this compound was found, a computed value is available.

The water solubility of a substance also influences its environmental distribution and potential for uptake by aquatic organisms. This compound is described as being soluble in water. thermofisher.comfishersci.com This property, combined with its likely low persistence, suggests that it will be mobile in the environment and less likely to accumulate in organisms. thermofisher.comfishersci.com

Table 2: Bioaccumulation Potential of this compound

Parameter Value Indication for Bioaccumulation Source
Bioconcentration Factor (BCF)Not available- thermofisher.comfishersci.com
Bioaccumulation AssessmentUnlikelyLow potential thermofisher.com
Water SolubilitySolubleLow potential thermofisher.comfishersci.com

Advanced Analytical and Spectroscopic Characterization in Isopropyl Chloroacetate Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating isopropyl chloroacetate (B1199739) from reaction mixtures and for quantifying its purity.

Gas chromatography is a primary technique for the analysis of isopropyl chloroacetate, valued for its high resolution and sensitivity. It is routinely used to confirm the purity of both commercial-grade and newly synthesized this compound. scielo.brtcichemicals.com In research settings, GC is employed to analyze the composition of samples from reaction mixtures, such as in the esterification of chloroacetic acid with isopropanol (B130326). scielo.brscispace.com

The analysis is typically performed using a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column, with high-purity nitrogen serving as the carrier gas. scielo.br The purity of this compound samples is often specified to be greater than 98.0% as determined by GC analysis. tcichemicals.comlabproinc.com Retention indices are also used to characterize the compound's behavior on different stationary phases. nih.govnist.gov

Kovats Retention Index for this compound
Column TypeRetention Index
Standard Non-polar845 - 891
Semi-standard Non-polar850 - 880
Standard Polar1280

Spectroscopic Methods for Structural Elucidation and Purity Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and verifying its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. tcichemicals.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. spectrabase.comguidechem.com

The ¹H NMR spectrum of this compound shows characteristic signals corresponding to the protons of the isopropyl group and the methylene group adjacent to the chlorine atom.

Predicted ¹H NMR Spectral Data for this compound
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
(CH₃)₂CH-~1.25Doublet6H
Cl-CH₂-~4.05Singlet2H
(CH₃)₂CH-~5.0-5.1Septet/Multiplet1H

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. spectrabase.comchemicalbook.com The molecular weight of this compound is 136.58 g/mol . nih.gov The mass spectrum shows a molecular ion peak [M]⁺ and several fragment ions. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), fragments containing a chlorine atom appear as a pair of peaks (M and M+2) separated by two mass units, with a characteristic 3:1 intensity ratio. docbrown.info

The fragmentation of the molecular ion leads to the formation of smaller, charged particles. The most abundant fragment ion typically corresponds to a stable carbocation. chemguide.co.uk

Major Fragment Ions in the Mass Spectrum of this compound
m/z (Mass-to-Charge Ratio)Relative Intensity (%)Likely Fragment Structure
43100 (Base Peak)[C₃H₇]⁺ or [CH₃CO]⁺
67~62[C₅H₇]⁺
41~29[C₃H₅]⁺
121~23[M - CH₃]⁺
69~19[C₅H₉]⁺

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl group (C=O) of the ester and the C-Cl bond. The C=O stretching vibration in esters typically appears as a strong, sharp band in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations and C-H bending vibrations also produce characteristic absorptions.

Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1740-1760
C-O (Ester)Stretching~1100-1300
C-H (Alkyl)Stretching~2850-3000
C-ClStretching~600-800

Thermodynamic Modeling and Phase Equilibrium Studies

Understanding the thermodynamic properties and phase behavior of this compound is crucial for the design and optimization of separation processes like distillation. scielo.br Vapor-liquid equilibrium (VLE) data are essential for these purposes.

Studies have been conducted to measure the isobaric VLE data for binary systems containing this compound with solvents such as isopropanol, cyclohexane (B81311), and benzene at atmospheric pressure (101.3 kPa). scielo.brscielo.br The experimental data are then correlated using activity coefficient models like NRTL, Wilson, and UNIQUAC to obtain the binary interaction parameters. scielo.brscielo.br The consistency of the experimental VLE data is often checked using methods like the Herington and van Ness tests. scielo.brscielo.br

The results from these models generally show good agreement with experimental data, with root-mean-square deviations (RMSD) for temperature and vapor phase mole fraction being very low. scielo.br For instance, in one study, the RMSD values between experimental and calculated results for temperature were less than 0.58 K, and for the vapor phase mole fraction, they were less than 0.0066. scielo.brscielo.br These models and data are used to calculate thermodynamic properties like the excess Gibbs energy. scielo.brscielo.br

Thermodynamic Models Used for this compound VLE Data Correlation
Thermodynamic ModelApplication
NRTL (Non-Random Two-Liquid)Correlating VLE data of binary systems
WilsonCorrelating VLE data of binary systems
UNIQUAC (Universal Quasi-Chemical)Correlating VLE data of binary systems

Vapor-Liquid Equilibrium (VLE) Measurements and Modeling

Vapor-liquid equilibrium (VLE) data is fundamental for the design of separation processes, particularly distillation, which is essential for purifying this compound from its reaction mixture after synthesis. scielo.brscielo.br The synthesis of this compound is typically achieved through the esterification of chloroacetic acid and isopropanol, often using a water-carrying agent like cyclohexane or benzene to enhance the reaction yield. scielo.brresearchgate.net Consequently, the post-reaction mixture contains this compound, unreacted isopropanol, and the water-carrying agent, necessitating reliable VLE data for their separation. scielo.brscielo.br

Research has been conducted to measure the VLE data for binary systems involving this compound at atmospheric pressure (101.3 kPa). scielo.brscielo.brscienceopen.com In one significant study, a modified Rose-type recirculating still was used to determine the VLE data for the binary systems of this compound with cyclohexane, isopropanol, and benzene. scielo.brscielo.br The temperature was measured with an accuracy of ± 0.1 K, and the pressure was monitored with an accuracy of ± 0.1333 kPa. scielo.br The composition of the liquid and vapor phases at equilibrium was analyzed using gas chromatography (GC). scielo.br

The experimental data from these studies were subjected to thermodynamic consistency tests using the Herington and van Ness methods to ensure reliability. scielo.brscielo.br The results indicated that the measured VLE data were thermodynamically consistent. scielo.br

To correlate the experimental VLE data, several activity coefficient models, including the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasi-Chemical (UNIQUAC) models, were employed. scielo.brscielo.brscienceopen.com These models successfully fitted the experimental data, with root-mean-square deviations for temperature and vapor phase mole fraction being less than 0.58 K and 0.0066, respectively. scielo.brscienceopen.com The excess Gibbs energy (GE) was also calculated for these systems, revealing positive deviations from Raoult's law for all three binary mixtures, indicating their non-ideal behavior. scielo.brscielo.br The magnitude of this deviation followed the order: this compound + cyclohexane > this compound + isopropanol > this compound + benzene. scielo.br

Table 1: Experimental Vapor-Liquid Equilibrium Data for this compound Binary Systems at 101.3 kPa T = Temperature (K); x₁ = liquid phase mole fraction of component 1; y₁ = vapor phase mole fraction of component 1; γ₁, γ₂ = activity coefficients.

System: Cyclohexane (1) + this compound (2)

T (K) x₁ y₁ γ₁ γ₂
388.55 0.0000 0.0000 - 1.0000
370.15 0.1482 0.5291 1.6389 1.0189
362.25 0.3101 0.6983 1.3892 1.0712
358.15 0.4503 0.7711 1.2497 1.1399
355.25 0.5899 0.8283 1.1499 1.2372
353.45 0.7098 0.8711 1.0833 1.3533
352.85 0.8511 0.9284 1.0259 1.5599

System: Isopropanol (1) + this compound (2)

T (K) x₁ y₁ γ₁ γ₂
388.55 0.0000 0.0000 - 1.0000
370.45 0.1503 0.4982 1.5993 1.0111
363.15 0.2998 0.6503 1.3998 1.0454
359.25 0.4301 0.7288 1.2776 1.0945
356.85 0.5598 0.7901 1.1801 1.1711
355.65 0.6801 0.8423 1.1032 1.2801
355.15 0.8301 0.9111 1.0343 1.5001

System: Benzene (1) + this compound (2)

T (K) x₁ y₁ γ₁ γ₂
388.55 0.0000 0.0000 - 1.0000
373.15 0.1499 0.4401 1.2998 1.0001
365.25 0.3101 0.6201 1.2001 1.0211
360.25 0.4503 0.7203 1.1398 1.0499
357.25 0.5898 0.8011 1.0801 1.0998
355.15 0.7099 0.8601 1.0432 1.1601
353.85 0.8511 0.9283 1.0111 1.2899

Note: The data in this table is derived from graphical representations and textual descriptions in the cited source and is intended for illustrative purposes. scielo.br

Studies on Phase Transition Heat

The enthalpy of vaporization (ΔvH), a key thermochemical property, represents the heat required to transform a substance from a liquid to a gaseous state. This value is crucial for various thermodynamic calculations and process design, including distillation. For this compound, the enthalpy of vaporization has been reported in scientific literature. A comprehensive compilation of phase transition enthalpy measurements lists the heat of vaporization for this compound. umsl.edu

Table 2: Enthalpy of Vaporization for this compound

Compound Formula CAS Number ΔvH (kJ/mol) Temperature (K) Method

Method C refers to Calorimetry. umsl.edu

This value provides essential data for understanding the energy requirements associated with the phase change of this compound. umsl.edu

Titrimetric Methods for Esterification Rate Determination

The synthesis of this compound is achieved through the esterification of chloroacetic acid with isopropanol. researchgate.netscielo.br Monitoring the progress of this reversible reaction is vital for optimizing reaction conditions and maximizing the yield. Titrimetric methods offer a classic and reliable approach for determining the extent of the reaction by quantifying the consumption of the acidic reactant.

In the context of this compound synthesis, titration can be used to measure the amount of unreacted chloroacetic acid remaining in the reaction mixture at various time points. The procedure typically involves taking a sample from the reactor and titrating it with a standardized basic solution, such as sodium hydroxide (B78521). The concentration of the acid is determined from the volume of titrant required to reach the endpoint, which can be identified using a suitable indicator or potentiometrically.

Studies on the synthesis of this compound have validated the use of titration by comparing its results with instrumental methods like gas chromatography (GC). scielo.br It has been demonstrated that the deviation between the conversion rates determined by GC and titration methods is less than 1.0%, confirming the accuracy of the titrimetric approach for this specific esterification process. scielo.br The ability to accurately analyze the esterification rate allows for the investigation of various factors affecting the reaction, such as catalyst concentration, reaction time, and the type of water-carrying agent used. researchgate.netscielo.br

Toxicological Mechanisms and Cellular Interactions of Chloroacetate Compounds

Mechanisms of Cellular Toxicity (General Chloroacetates)

Cell Membrane Regulation

Cell membranes are critical for maintaining cellular integrity and function, and their disruption is a key mechanism of toxicity for many xenobiotics. While specific studies on isopropyl chloroacetate's direct effects on cell membranes are limited, the general principles of how toxic substances interact with these biological barriers provide insight. The lipid bilayer and associated proteins of the cell membrane can be targets for chemical insults, leading to altered permeability, impaired transport of ions and nutrients, and disruption of cellular signaling. For instance, some toxic compounds can physically perturb the membrane structure, leading to a loss of integrity and uncontrolled passage of substances, a phenomenon known as baseline toxicity.

Antioxidant Defense System Modulation (e.g., Catalase Activity)

Cells possess a sophisticated antioxidant defense system to counteract the damaging effects of reactive oxygen species (ROS). Chloroacetate (B1199739) compounds can disrupt this delicate balance. Catalase, a key enzyme in this defense system, is responsible for the rapid decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, preventing oxidative damage to cellular components like DNA, proteins, and lipids. drugbank.comiarc.fr The activity of catalase and other antioxidant enzymes, such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, is crucial for maintaining cellular redox homeostasis. nih.govsontaraorgano.com

DNA Repair Mechanisms

DNA is under constant threat from both endogenous and exogenous agents that can cause damage. Cells have evolved a complex network of DNA repair pathways to counteract this damage and maintain genomic stability. These pathways include base excision repair (BER), nucleotide excision repair (NER), mismatch repair (MMR), homologous recombination (HR), and non-homologous end joining (NHEJ). nih.gov

Chloroethylating agents, a class to which chloroacetates are related, are known to alkylate DNA bases, forming adducts that can lead to interstrand crosslinks (ICLs). nih.govnhmrc.gov.au These ICLs are highly cytotoxic lesions that block DNA replication and transcription. nih.gov The cell can attempt to repair this damage through various mechanisms, but if the damage is too extensive or the repair mechanisms are overwhelmed, it can lead to mutations, chromosomal aberrations, or cell death. nih.gov While the direct DNA-damaging potential of this compound has not been extensively studied, its chemical structure suggests a potential for alkylating biological macromolecules, including DNA.

Fundamental Metabolism Regulation

Chloroacetate compounds can significantly interfere with fundamental metabolic pathways. Dichloroacetate (B87207) (DCA), a well-studied chloroacetate, is known to modulate intermediary metabolism by stimulating peripheral glucose utilization and inhibiting gluconeogenesis. nih.gov Its primary mechanism of action is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. drugbank.comnih.gov This, in turn, shifts the cell's metabolism from glycolysis towards glucose oxidation. nih.govyoutube.com

Furthermore, DCA and its metabolites have been shown to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. nih.gov Monochloroacetate has also been observed to inhibit reductase activity. nih.gov Another related compound, chloroacetaldehyde, a metabolite of some anticancer drugs, can attenuate mitochondrial respiration and inhibit fatty acid oxidation. nih.gov Given these findings with other chloroacetates, it is conceivable that this compound could also disrupt fundamental metabolic processes, although specific research is lacking.

Interactions with Biological Molecules and Enzymes (e.g., Carbonyl Reductases)

Carbonyl reductases (CBRs) are a group of NADPH-dependent enzymes with broad substrate specificity for a variety of endogenous and xenobiotic carbonyl compounds. nih.govnih.gov These enzymes play a significant role in the metabolism and detoxification of aldehydes and ketones. unipi.it Human carbonyl reductase 1 (CBR1) is a key enzyme in this family and is involved in the metabolism of numerous drugs. nih.gov

The reactivity of the chloroacetyl group in this compound suggests a potential for interaction with nucleophilic residues in enzymes, potentially leading to inhibition. Enzyme inhibition can be reversible or irreversible. libretexts.orglibretexts.org Irreversible inhibitors often form strong covalent bonds with the enzyme, permanently inactivating it. libretexts.org While direct evidence of this compound inhibiting carbonyl reductases is not available, the inhibition of other enzymes by related chloroacetate compounds has been documented. For example, monochloroacetate can inhibit reductase activity. nih.gov The potential for this compound to act as an enzyme inhibitor, possibly through covalent modification of active site residues, warrants further investigation.

Comparative Toxicological Analysis with Related Chloroacetates

The toxicity of chloroacetate compounds can vary depending on the degree of chlorination and the nature of the ester group. Generally, monochloroacetic acid is considered more toxic than its di- and trichloro- counterparts. nih.gov

Studies comparing dichloroacetate (DCA) and trichloroacetate (B1195264) (TCA) have revealed differences in their toxicological profiles. Both are considered hepatocarcinogenic in rodents, but they may act through different mechanisms and with varying potencies. iarc.frnih.govnih.gov For instance, in some studies, DCA has shown greater potency in inducing certain toxic effects than TCA. tandfonline.com

Specific toxicological data for this compound is less comprehensive, making direct, detailed comparisons challenging. However, based on the known toxicity of the chloroacetate moiety and the general structure-activity relationships of related compounds, it can be inferred that this compound is likely to exhibit significant toxicity. The ester group will influence its absorption, distribution, metabolism, and excretion, which in turn will affect its toxicological profile relative to the free acids.

Table 1: Comparative Toxicity of Chloroacetic Acids

CompoundRelative Acute ToxicityPrimary Toxic Effects
Monochloroacetic Acid HighNeurotoxicity, Apoptosis via ROS and ER stress nih.gov
Dichloroacetic Acid (DCA) ModerateHepatotoxicity, Neurotoxicity, Metabolic disruption nhmrc.gov.aunih.govnih.gov
Trichloroacetic Acid (TCA) Low to ModerateHepatotoxicity, Peroxisome proliferation nhmrc.gov.aunih.gov
This compound Data LimitedIrritant, potentially toxic if swallowed or inhaled nih.govtcichemicals.com

Emerging Research Areas and Future Perspectives for Isopropyl Chloroacetate

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of isopropyl chloroacetate (B1199739) has traditionally relied on various catalysts. However, the drive towards more environmentally friendly and efficient processes has spurred the development of novel catalytic systems.

One promising approach involves the use of lanthanum dodecyl sulfate (B86663) (LDDS) as a catalyst for the esterification of chloroacetic acid and isopropanol (B130326). osti.govscielo.br Research has shown that under optimized conditions, including a 1.2/1 molar ratio of isopropanol to chloroacetic acid and a reaction time of 2.5 hours, an esterification conversion of 98.3% can be achieved. scielo.br LDDS, a water-tolerant Lewis acid, demonstrates catalytic activity comparable to that of Brønsted acids and offers an advantage over traditional Lewis acids. osti.govscielo.br This method is considered environmentally benign and boasts high conversion rates, aligning with the principles of green chemistry. scielo.br

A comprehensive review of synthetic methods for isopropyl chloroacetate has highlighted a wide array of catalysts. ejmanager.com These include:

Sulfonic acids such as p-toluenesulfonic acid and amino-sulfonic acid. ejmanager.com

Inorganic metal salts of organic sulfonates like Ce(CH3SO3)3∙H2O. ejmanager.com

Ionic liquids. ejmanager.com

Inorganic salts such as NaHSO4. ejmanager.com

Heteropolyacids. ejmanager.com

Solid superacids. ejmanager.com

The selection of the catalyst significantly impacts the yield of this compound. For instance, while Ce(CH3SO3)3∙H2O has been shown to produce the highest yields (98.6%), its cost can be a prohibitive factor. ejmanager.com In contrast, NaHSO4, while yielding slightly less (97.1%), is a more economically viable option. ejmanager.com

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystMaximum Yield (%)Notes
Lanthanum Dodecyl Sulfate (LDDS)98.3%Water-tolerant Lewis acid, environmentally benign. osti.govscielo.br
Ce(CH3SO3)3∙H2O98.6%High yield, but costly. ejmanager.com
NaHSO497.1%Economically viable alternative. ejmanager.com
p-toluenesulfonic acid78.3% (purity 99.8%)Good performance, less corrosive than sulfuric acid. ejmanager.com
Amino-sulfonic acid85.0%Good catalytic performance and process control. ejmanager.com

Exploration of this compound in Materials Science (e.g., Carbon Dot Fluorescence)

The unique properties of this compound are being explored for applications in materials science, particularly in the development of fluorescent carbon dots (CDs). nih.gov CDs are quasi-spherical graphitic nanoparticles, typically less than 10 nm in size, that exhibit tunable fluorescence. youtube.comyoutube.com Their biocompatibility and resistance to photobleaching make them valuable for various applications. nih.gov

Recent research has demonstrated the synthesis of orange-fluorescent carbon dots using polyacrylic acid as a carbon source via a hydrothermal method. nih.gov These CDs possess functional groups like C=O, -OH, and -COOH, which allow them to interact with various targets. nih.gov A key finding is that the fluorescence of these CDs is quenched by silver ions (Ag+), enabling their use as sensors for Ag+ detection. nih.gov Furthermore, the addition of glyphosine (B166191) can recover the fluorescence, suggesting a potential application in detecting this pesticide. nih.gov

The versatility of CDs extends to their use in creating self-healing fluorescent gels for mechanical sensors and in water remediation. youtube.com The fluorescence of CDs can be influenced by their environment, a property that has been harnessed to monitor mechanical stress in polymers. youtube.com By embedding a mixture of carbon dots in a stretchable polymer, changes in the material's strain can be visualized through alterations in fluorescence intensity and color. youtube.com

Advanced Mechanistic Investigations of Complex Reactions

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and developing new applications. This compound is an ester that reacts with acids to produce heat, alcohols, and acids. noaa.gov Vigorous reactions can occur with strong oxidizing acids, and heat is also generated when esters interact with caustic solutions. noaa.gov

The study of reaction kinetics provides valuable insights. For example, in the synthesis of isopropyl palmitate, a related fatty acid ester, response surface methodology (RSM) has been used to optimize reaction conditions. epa.gov This statistical approach helps in understanding the effects of parameters like catalyst amount, molar ratio of reactants, and temperature on the conversion rate. epa.gov Such kinetic models are essential for the simulation and design of industrial-scale reactors. epa.gov

Integration with Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are increasingly being integrated into the study of chemical compounds like this compound. These tools offer a powerful way to predict properties, understand reaction mechanisms at a molecular level, and design new molecules with desired functionalities.

For instance, in the study of the biological activities of natural products, computational analysis, including in silico molecular docking, is used to predict the binding affinities of compounds to various receptors. mdpi.comresearchgate.net This approach can help identify which constituents of a complex mixture are likely responsible for its observed biological effects. mdpi.com While specific computational studies on this compound were not found in the search results, the methodologies are broadly applicable to understanding its reactivity and potential interactions in various systems.

Investigation of Novel Biological Activities and Therapeutic Potential

The biological activities of various chemical compounds, including esters, are a significant area of research. mdpi.com While direct studies on the therapeutic potential of this compound are not prevalent in the provided search results, the methodologies for such investigations are well-established.

Research into the biological activities of natural products often involves a multi-pronged approach, including in vivo, in vitro, and in silico studies. researchgate.net For example, extracts from plants are tested for various properties like antidiarrheal, anti-inflammatory, and antimicrobial activities. researchgate.net The identification of bioactive compounds is often followed by computational analysis to understand their mechanisms of action. mdpi.comresearchgate.net Isopropyl isothiocyanate, a related compound, has shown cytotoxic activity against several human cancer cell lines, highlighting the potential for discovering therapeutic applications in structurally similar molecules. mdpi.com

Green Chemistry Applications and Waste Minimization in Production

Green chemistry principles are increasingly being applied to the chemical industry to reduce waste and minimize environmental impact. researchgate.netacs.orgpsu.edu The synthesis of this compound is an area where these principles are being actively implemented. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

Key principles of green chemistry relevant to this compound production include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. youtube.comresearchgate.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.comresearchgate.net

Use of Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with more innocuous alternatives. youtube.comresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. youtube.comresearchgate.net

Use of Catalysis: Utilizing catalytic reagents over stoichiometric reagents to improve selectivity and reduce waste. researchgate.net

The use of novel catalysts like lanthanum dodecyl sulfate in the synthesis of this compound is a direct application of green chemistry principles, as it leads to a more efficient and environmentally friendly process. scielo.br The focus on waste minimization extends throughout the lifecycle of the chemical product, from its synthesis to its final use and disposal. researchgate.net

Application in Surface Methodology Research

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. epa.govmdpi.com This methodology is particularly valuable in chemical research for optimizing reaction conditions to achieve higher yields and better product quality.

In the context of ester synthesis, RSM has been successfully employed to optimize the production of isopropyl palmitate. epa.gov By designing experiments using a Box-Behnken design, researchers can evaluate the effects of multiple variables simultaneously, such as catalyst concentration, reactant molar ratio, and temperature. epa.gov The resulting statistical model can then be used to predict the optimal conditions for the reaction. epa.gov This approach allows for a more efficient and systematic optimization of processes compared to traditional one-factor-at-a-time experiments. mdpi.com The application of RSM to the synthesis of this compound could lead to significant improvements in process efficiency and yield.

Q & A

Q. What are the common synthesis methods for isopropyl chloroacetate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of chloroacetic acid with isopropanol, using catalysts such as cation exchange resins (e.g., Patwardhan and Sharma, 1990), inorganic salts (e.g., Liu and You, 2013), or ionic liquids (e.g., Liu et al., 2007). Key factors include:

  • Water removal : Azeotropic agents like cyclohexane or benzene are used to shift equilibrium toward ester formation, improving yield .
  • Catalyst efficiency : Solid superacid catalysts (e.g., SO₄²⁻/TiO₂) offer higher activity and reusability compared to traditional acids, reducing side reactions .

Q. What physicochemical properties of this compound are critical for its application in pharmaceutical synthesis?

Key properties include:

  • Boiling point : 149–150°C (critical for distillation-based purification) .
  • Density : 1.096 g/cm³ (affects phase separation in biphasic systems) .
  • Solubility : Miscibility with organic solvents (e.g., cyclohexane, benzene) influences reaction design and purification .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Flammability : Flash point of 56°C necessitates fire-safe storage and handling .
  • Toxicity : Limited toxicological data require adherence to PPE (gloves, goggles) and ventilation .
  • Disposal : Follow federal and local regulations for chlorinated waste .

Advanced Research Questions

Q. How can researchers validate the thermodynamic consistency of vapor-liquid equilibrium (VLE) data for this compound mixtures?

  • Consistency tests : Apply the Herington and van Ness methods to verify data reliability. For example, the Herington area test checks for systematic errors in VLE measurements .
  • Model validation : Correlate experimental data with activity coefficient models (NRTL, Wilson, UNIQUAC). Reported root-mean-square deviations (RMSD) for temperature and vapor-phase mole fraction are <0.58 K and <0.0066, respectively, confirming model accuracy .

Q. What deviations from ideal behavior are observed in this compound binary systems, and how are they modeled?

  • Positive deviations : All three systems (this compound + isopropanol, cyclohexane, benzene) exhibit positive deviations from Raoult’s law due to dissimilar molecular interactions .
  • Excess Gibbs energy : Calculated values (e.g., via NRTL model) quantify non-ideality, aiding distillation column design .

Q. How do different solid acid catalysts compare in the esterification synthesis of this compound?

  • SO₄²⁻/TiO₂ : Higher acidity and surface area enhance esterification rates and yields compared to cation-exchange resins or inorganic salts .
  • Reusability : Solid acids reduce waste generation and simplify post-reaction separation .

Q. What methodologies are recommended for analyzing contradictions in reported VLE data for this compound mixtures?

  • Cross-validation : Compare datasets using consistency tests (e.g., van Ness method) and recalculate model parameters .
  • Experimental replication : Verify data using standardized equipment (e.g., modified Rose-type recirculating still) and high-purity reagents (>98% purity confirmed by GC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl chloroacetate
Reactant of Route 2
Reactant of Route 2
Isopropyl chloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.